molecular formula C16H14N4O4 B12478267 3-hydroxy-4-(4-nitrophenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

3-hydroxy-4-(4-nitrophenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B12478267
M. Wt: 326.31 g/mol
InChI Key: XYUSCWMVQRYTGV-UHFFFAOYSA-N
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Description

4-(4-nitrophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a nitrophenyl group and a pyrazoloquinoline core makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-nitrophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves multicomponent reactions. One common method is the condensation of an aldehyde, a barbituric acid derivative, and a suitable amine under reflux conditions in the presence of a catalyst such as trityl chloride . The reaction is carried out in a solvent like chloroform, and the product is obtained after purification.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as recyclable solvents and catalysts, can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-(4-nitrophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazoloquinolines depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-nitrophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is unique due to its specific substitution pattern and the presence of both a nitrophenyl group and a pyrazoloquinoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H14N4O4

Molecular Weight

326.31 g/mol

IUPAC Name

4-(4-nitrophenyl)-2,4,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C16H14N4O4/c21-11-3-1-2-10-13(11)12(14-15(17-10)18-19-16(14)22)8-4-6-9(7-5-8)20(23)24/h4-7,12H,1-3H2,(H3,17,18,19,22)

InChI Key

XYUSCWMVQRYTGV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3=C(N2)NNC3=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C1

Origin of Product

United States

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